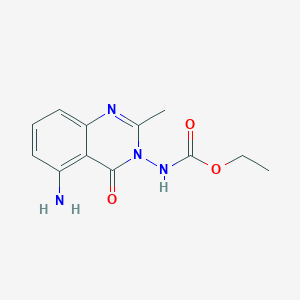
ethyl N-(5-amino-2-methyl-4-oxoquinazolin-3-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl N-(5-amino-2-methyl-4-oxoquinazolin-3-yl)carbamate is a synthetic organic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-(5-amino-2-methyl-4-oxoquinazolin-3-yl)carbamate typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting anthranilic acid with formamide under acidic conditions to yield 2-methyl-4-oxoquinazoline.
Amination: The 2-methyl-4-oxoquinazoline is then subjected to amination using ammonia or an amine source to introduce the amino group at the 5-position, forming 5-amino-2-methyl-4-oxoquinazoline.
Carbamoylation: The final step involves the reaction of 5-amino-2-methyl-4-oxoquinazoline with ethyl chloroformate in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: Ethyl N-(5-amino-2-methyl-4-oxoquinazolin-3-yl)carbamate can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: The compound can be reduced to form various derivatives, such as the reduction of the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where the ethyl group can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various alkyl or aryl carbamates.
科学的研究の応用
Ethyl N-(5-amino-2-methyl-4-oxoquinazolin-3-yl)carbamate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.
Biological Research: The compound is used in studies related to enzyme inhibition and protein binding.
Pharmaceutical Development: It serves as a lead compound for the development of new drugs targeting various diseases, including cancer and bacterial infections.
Industrial Applications: It is explored for its use in the synthesis of other bioactive molecules and as an intermediate in chemical manufacturing.
作用機序
The mechanism of action of ethyl N-(5-amino-2-methyl-4-oxoquinazolin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. This inhibition can lead to the disruption of critical biological pathways, resulting in therapeutic effects such as the inhibition of cancer cell growth.
類似化合物との比較
Similar Compounds
Ethyl N-(5-amino-2-methyl-4-oxoquinazolin-3-yl)carbamate: Known for its potential anticancer properties.
This compound: Another quinazolinone derivative with similar biological activities but differing in specific functional groups.
Uniqueness
This compound is unique due to its specific substitution pattern on the quinazolinone core, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its potential as a lead compound in drug development highlight its significance in medicinal chemistry.
特性
IUPAC Name |
ethyl N-(5-amino-2-methyl-4-oxoquinazolin-3-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3/c1-3-19-12(18)15-16-7(2)14-9-6-4-5-8(13)10(9)11(16)17/h4-6H,3,13H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQKMWOLPBREBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NN1C(=NC2=CC=CC(=C2C1=O)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














